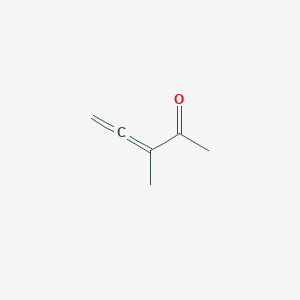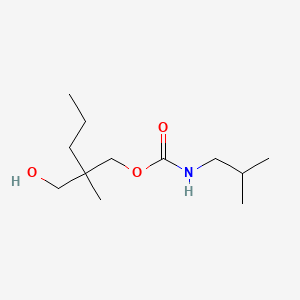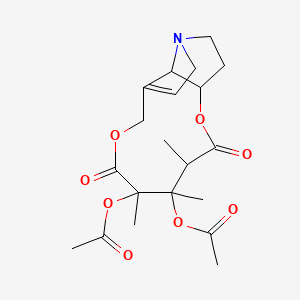
Diacetylmonocrotaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetylmonocrotaline is a derivative of monocrotaline, a pyrrolizidine alkaloid found in plants of the Crotalaria genus . This compound is known for its toxicological properties and has been studied extensively for its effects on various biological systems.
Preparation Methods
The synthesis of diacetylmonocrotaline involves the acetylation of monocrotaline. Monocrotaline can be extracted from the seeds of Crotalaria species. The acetylation process typically involves the reaction of monocrotaline with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of this compound.
Chemical Reactions Analysis
Diacetylmonocrotaline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of this compound.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Diacetylmonocrotaline has several applications in scientific research:
Chemistry: It is used as a model compound to study the chemical behavior of pyrrolizidine alkaloids.
Biology: Researchers use it to investigate the toxicological effects of pyrrolizidine alkaloids on biological systems.
Medicine: Studies have explored its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of diacetylmonocrotaline involves its interaction with cellular components. It binds to DNA and proteins, causing cellular damage and apoptosis. The compound also affects various signaling pathways, including the MAPK pathway, leading to oxidative stress and inflammation .
Comparison with Similar Compounds
Diacetylmonocrotaline is similar to other pyrrolizidine alkaloids such as monocrotaline, retrorsine, and senecionine. its acetylated form makes it more reactive and toxic compared to its non-acetylated counterparts . This unique property makes it a valuable compound for studying the effects of acetylation on pyrrolizidine alkaloids.
Properties
CAS No. |
25490-68-0 |
|---|---|
Molecular Formula |
C20H27NO8 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(6-acetyloxy-4,5,6-trimethyl-3,7-dioxo-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-en-5-yl) acetate |
InChI |
InChI=1S/C20H27NO8/c1-11-17(24)27-15-7-9-21-8-6-14(16(15)21)10-26-18(25)20(5,29-13(3)23)19(11,4)28-12(2)22/h6,11,15-16H,7-10H2,1-5H3 |
InChI Key |
QYZUGPWAGWFQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


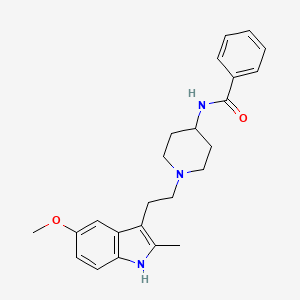
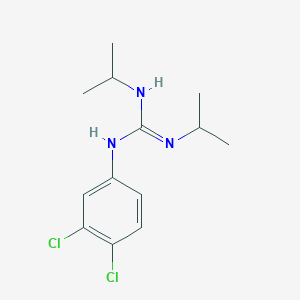

![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
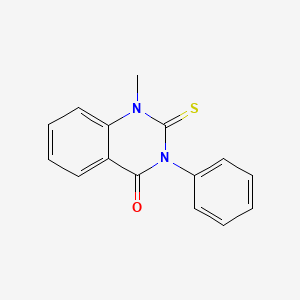
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)
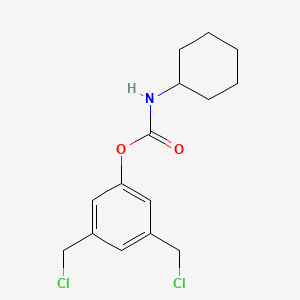


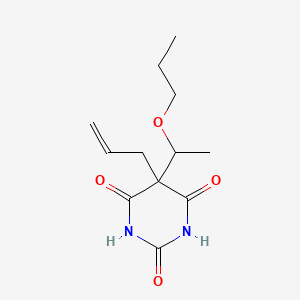
![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)
